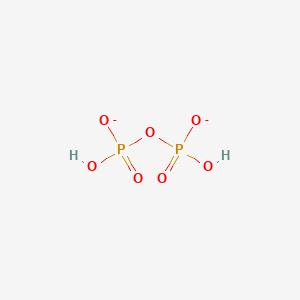![molecular formula C17H12 B1206672 17H-cyclopenta[a]phenanthrene CAS No. 219-08-9](/img/structure/B1206672.png)
17H-cyclopenta[a]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17H-Cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a compound of significant interest due to its unique structure and properties. The compound consists of a cyclopentane ring fused to a phenanthrene backbone, making it a member of the larger family of polycyclic aromatic hydrocarbons (PAHs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17H-cyclopenta[a]phenanthrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Bogert-Cook synthesis, which starts with the cyclization of a suitable phenanthrene derivative . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 17H-Cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Substitution: Electrophilic halogenation can introduce halogen atoms into the molecule, such as bromination to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, high temperatures.
Reduction: Hydrogen gas, Raney nickel catalyst.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 17H-cyclopenta[a]phenanthrene involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s effects are mediated by its ability to interact with various biological molecules, potentially influencing pathways related to oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Phenanthrene: A simpler PAH with three fused benzene rings.
Chrysene: Another PAH with four fused benzene rings.
Pyrene: A PAH with four fused benzene rings arranged in a different configuration.
Uniqueness: 17H-Cyclopenta[a]phenanthrene is unique due to the presence of a cyclopentane ring fused to the phenanthrene backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other PAHs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
219-08-9 |
|---|---|
Formule moléculaire |
C17H12 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H12/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-4,6-11H,5H2 |
Clé InChI |
WTBYIGJBYRZQDP-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
SMILES canonique |
C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Key on ui other cas no. |
219-08-9 |
Synonymes |
cyclopentaphenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




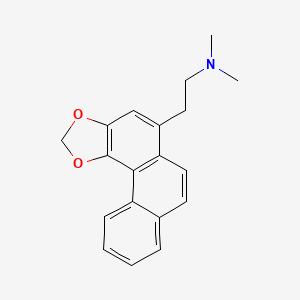



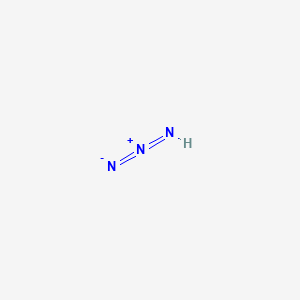
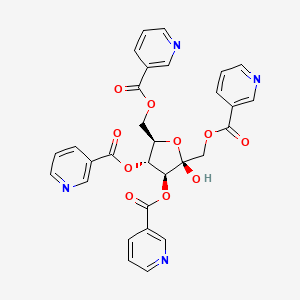

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1206605.png)

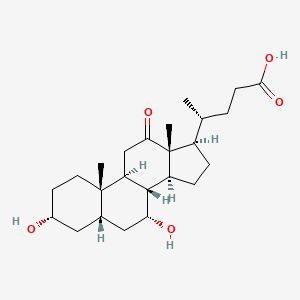
![Cephalotaxine, 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester), [3(R)]-](/img/structure/B1206611.png)
